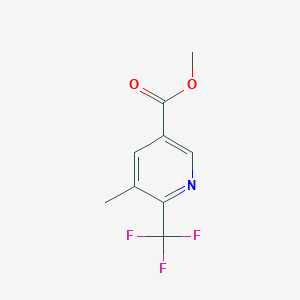

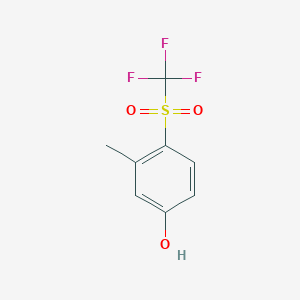

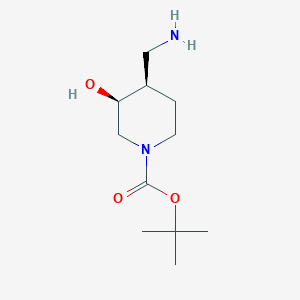

t-Butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

説明

The compound “t-Butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate” contains a piperidine ring, which is a common motif in many natural products and pharmaceuticals . The tert-butyl group attached to it is known for its unique reactivity pattern and is often used in chemical transformations .

Molecular Structure Analysis

The compound contains a piperidine ring, a common structure in many pharmaceuticals, which can influence its biological activity . The stereochemistry at the 3S,4R positions could also play a crucial role in its biological activity.Chemical Reactions Analysis

The tert-butyl group in the compound can participate in various chemical reactions due to its unique reactivity pattern . The presence of the aminomethyl and carboxylate groups also provides multiple sites for potential reactions.科学的研究の応用

Chemical Synthesis and Pharmacological Activity

Research on structurally related compounds, such as those within the 4-anilidopiperidine class of opiates, has provided insight into the chemistry and pharmacology of potent synthetic opioids. These studies explore the synthesis of stereoisomers and their biological activity, which can inform the use of t-Butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate in developing new pharmacological agents (Brine et al., 1997).

Antioxidant and Food Additives

Investigations into the toxicity and mutagenicity of aminoxyl radicals and compounds like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) provide a framework for understanding the safety and application of antioxidant additives in food. These studies assess the genotoxicity, carcinogenicity, and antioxidative properties of chemical additives, which could include derivatives of this compound in food preservation (Sosnovsky, 1992); (Williams et al., 1999).

Bioseparation Processes

The study on three-phase partitioning (TPP) highlights an elegant and versatile platform for the non-chromatographic bioseparation process, which could be relevant for purifying or modifying this compound for various research and industrial applications. TPP technology's developments suggest its utility in producing and separating bioactive molecules, which may include complex organic compounds (Yan et al., 2018).

Drug Synthesis Applications

Levulinic acid (LEV) and its derivatives serve as key building blocks in drug synthesis, showcasing the potential of carboxylic acid derivatives in creating value-added chemicals and pharmaceuticals. This indicates the role that derivatives of this compound might play in synthesizing novel drugs, highlighting the importance of functional groups in drug development and the synthesis of medicinally active compounds (Zhang et al., 2021).

特性

IUPAC Name |

tert-butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGALXYDHSHHCD-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。